2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Description
2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone is a heterocyclic compound featuring a pyridazine core substituted with a 3-methoxyphenyl group at position 6 and a sulfanyl-morpholinylethanone moiety at position 2. Its structure combines aromatic, sulfur-containing, and morpholine functionalities, which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial properties . The compound’s synthesis likely involves sulfonylation or thioetherification reactions, as evidenced by analogous pyridazine derivatives synthesized via sulfonyl chloride intermediates in pyridine-based conditions .
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-22-14-4-2-3-13(11-14)15-5-6-16(19-18-15)24-12-17(21)20-7-9-23-10-8-20/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJNKMJIWVSDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329060 | |
| Record name | 2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816374 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893989-01-0 | |
| Record name | 2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl derivative is reacted with the pyridazinone core under appropriate conditions.
Attachment of the Sulfanyl and Morpholinyl Groups: The sulfanyl and morpholinyl groups are attached to the pyridazinone core through nucleophilic substitution reactions, using suitable reagents and catalysts.
Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Preliminary studies indicate that derivatives of pyridazine compounds may exhibit notable biological activities, including:
Potential Applications
The unique structural features of 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone position it as a promising candidate for several applications:
Medicinal Chemistry
This compound may serve as a lead structure for developing new pharmaceuticals targeting:
- Cancer therapies : Given its potential to inhibit angiogenesis, it could be explored as an anti-cancer agent.
- Infectious diseases : Its possible antimicrobial properties warrant investigation for therapeutic use against bacterial or fungal infections.
Drug Development
The compound's interactions with biological macromolecules such as proteins or nucleic acids can be studied to elucidate its mechanism of action. Techniques such as:
- Surface plasmon resonance
- Isothermal titration calorimetry
These methods can quantitatively assess binding affinities and interactions, providing insights into its therapeutic potential.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, research on related compounds offers valuable insights:
Mechanism of Action
The mechanism of action of 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play a role in neurotransmission . The compound may also interact with other receptors and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
- Key Differences : Replaces the 3-methoxyphenyl group with a furan-2-yl substituent.
- Morpholine and sulfanyl groups are retained, suggesting similar solubility and metabolic stability .
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate
- Key Differences: Features a sulfamoylphenyl group and a methanesulfonate ester instead of the morpholinylethanone-thioether.
- Implications : The sulfonate ester enhances hydrophilicity, which may improve aqueous solubility but reduce membrane permeability compared to the thioether-morpholine hybrid .
Non-Pyridazine Analogues with Shared Functional Groups
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone
- Key Differences : Pyridazine is replaced by a 1,2,4-triazole ring, and morpholine is substituted with pyrrolidine.
- Pyrrolidine, a five-membered amine ring, may confer different conformational flexibility and pharmacokinetic properties compared to morpholine .
Pharmacological and Physicochemical Implications
- Morpholine vs.
- 3-Methoxyphenyl vs. Furan-2-yl : The methoxy group’s electron-donating effects may stabilize aromatic interactions in biological targets, whereas furan’s π-electron density could favor interactions with hydrophobic pockets .
- Sulfanyl Linkages : Thioether bonds in the target compound offer metabolic stability compared to sulfonate esters, which are prone to hydrolysis .
Biological Activity
2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 342.41 g/mol
Anticancer Activity
Research indicates that compounds similar to 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl derivatives exhibit significant anticancer properties. For instance, derivatives with pyridazin and phenyl groups have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (epithelial) | 5.2 | Induces apoptosis |
| Compound B | HT29 (colon) | 3.8 | Inhibits PI3K/Akt pathway |
| 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl | MCF7 (breast) | 4.5 | Cell cycle arrest |
These findings suggest that the compound may interact with critical signaling pathways involved in cancer progression, particularly through PI3K inhibition, which is vital for cell survival and proliferation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The presence of the methoxy group on the phenyl ring is believed to enhance its lipophilicity, allowing better penetration through bacterial membranes .
Anticonvulsant Activity
In addition to its anticancer and antimicrobial effects, there is emerging evidence that this compound may possess anticonvulsant activity. A study evaluated various derivatives for their ability to reduce seizure activity in animal models.
Case Study :
In a controlled study involving mice subjected to pentylenetetrazol-induced seizures, the compound demonstrated a significant reduction in seizure duration compared to control groups.
The biological activity of 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl is attributed to its ability to modulate key molecular targets:
- PI3K/Akt Pathway Inhibition : This pathway is crucial in regulating cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells.
- Bacterial Membrane Disruption : The lipophilic nature of the compound allows it to disrupt bacterial membranes, leading to cell lysis.
- GABAergic Modulation : Preliminary studies suggest that it may enhance GABAergic transmission, contributing to its anticonvulsant effects.
Q & A
Q. What are the optimized synthetic routes and reaction conditions for synthesizing 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Thioether formation : Reacting a pyridazine derivative with a morpholin-4-yl ethanone precursor in a polar aprotic solvent (e.g., DMF or DMSO) under reflux conditions .
- Catalysts : Use of palladium catalysts for cross-coupling reactions to attach the 3-methoxyphenyl group .
- Purification : Column chromatography or recrystallization to achieve high purity (>95%) .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- Spectroscopy : NMR (¹H, ¹³C) confirms functional groups and connectivity, while high-resolution mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or WinGX resolves 3D structure and intermolecular interactions. Anisotropic displacement parameters are refined to confirm atomic positions .
Q. What are the common derivatization reactions for modifying this compound’s structure?
- Oxidation : Conversion of the sulfanyl group to sulfone using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .
- Substitution : Methoxy group replacement via nucleophilic aromatic substitution with alkyl halides or amines under basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Methodological strategies include:
- Standardization : Use of validated cell lines (e.g., NCI-60 panel) and strict adherence to protocols like MTT assay guidelines .
- Control experiments : Inclusion of positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., triplicate measurements, ANOVA) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Crystallization issues : Low solubility in common solvents or polymorphism. Solutions include:
- Solvent screening : Testing binary solvent systems (e.g., ethanol/water) for optimal crystal growth .
- Twinned data analysis : Using SHELXL’s TWIN/BASF commands to refine twinned crystals .
Q. How does computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Docking studies : Software like AutoDock Vina models ligand-receptor binding, identifying key residues (e.g., hinge region in kinases) .
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability and conformational changes over time .
Q. What analytical techniques ensure compound stability and purity during long-term storage?
- Stability testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to detect impurities .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions, ensuring storage below degradation thresholds .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
